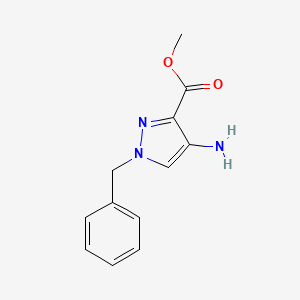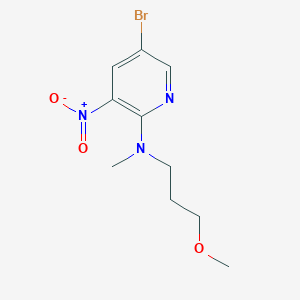![molecular formula C17H22N2O6 B1395696 3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate CAS No. 1185301-99-8](/img/structure/B1395696.png)
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate
概要
説明
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate (3-(3-HPAM)-5,7-DMQO) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the quinolin-2-one oxalate family, which is known for its ability to interact with proteins and other biomolecules. 3-(3-HPAM)-5,7-DMQO is an attractive compound for scientific research due to its versatile reactivity, relatively low toxicity, and its ability to form stable complexes with proteins and other biomolecules.
科学的研究の応用
3-(3-HPAM)-5,7-DMQO has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. The compound has been used as a ligand for the study of protein-ligand interactions, as well as for the development of new therapeutic agents. Additionally, the compound has been used in the study of enzyme kinetics and the inhibition of enzymes.
作用機序
3-(3-HPAM)-5,7-DMQO is known to interact with proteins and other biomolecules through a variety of mechanisms. The compound is capable of forming covalent bonds with proteins, as well as forming non-covalent interactions with proteins and other biomolecules. Additionally, the compound is able to bind to and modulate the activity of enzymes, thus providing a mechanism for its potential therapeutic applications.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(3-HPAM)-5,7-DMQO have not been extensively studied. However, the compound has been shown to interact with proteins and other biomolecules, and is known to modulate the activity of enzymes. Additionally, the compound has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic applications.
実験室実験の利点と制限
The advantages of using 3-(3-HPAM)-5,7-DMQO for laboratory experiments include its relatively low toxicity, its ability to form stable complexes with proteins and other biomolecules, and its versatile reactivity. The main limitation of using this compound for laboratory experiments is its limited availability, as it is not commercially available.
将来の方向性
The potential future directions for research involving 3-(3-HPAM)-5,7-DMQO include further studies into its biochemical and physiological effects, its potential therapeutic applications, and its ability to interact with proteins and other biomolecules. Additionally, further studies into the synthesis of the compound could lead to its increased availability and lower cost. Finally, the compound could be used as a ligand for the study of protein-ligand interactions and the development of new therapeutic agents.
特性
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-5,7-dimethyl-1H-quinolin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.C2H2O4/c1-10-6-11(2)13-8-12(9-16-4-3-5-18)15(19)17-14(13)7-10;3-1(4)2(5)6/h6-8,16,18H,3-5,9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWSJDCIXQDLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCCCO)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)
![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)
![Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395620.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)

![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1395628.png)

![3-[(Tetrahydropyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1395634.png)

